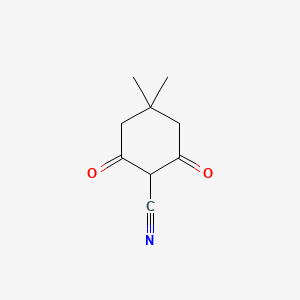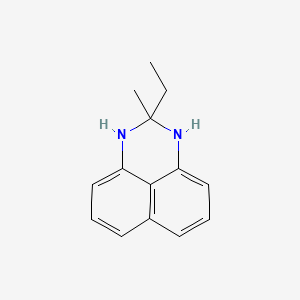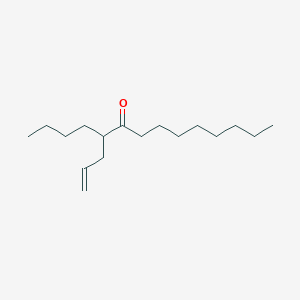
5-(Prop-2-EN-1-YL)tetradecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Prop-2-EN-1-YL)tetradecan-6-one is a chemical compound with the molecular formula C17H32O It is known for its unique structure, which includes a prop-2-en-1-yl group attached to a tetradecan-6-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-2-EN-1-YL)tetradecan-6-one typically involves the alkylation of tetradecan-6-one with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Prop-2-EN-1-YL)tetradecan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The prop-2-en-1-yl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Prop-2-EN-1-YL)tetradecan-6-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Prop-2-EN-1-YL)tetradecan-6-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the prop-2-en-1-yl group, which can participate in conjugation and stabilization of reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
- 5-(Prop-2-EN-1-YL)tetradecan-2-one
- 5-(Prop-2-EN-1-YL)tetradecan-4-one
- 5-(Prop-2-EN-1-YL)tetradecan-8-one
Uniqueness
5-(Prop-2-EN-1-YL)tetradecan-6-one is unique due to its specific position of the prop-2-en-1-yl group and the ketone functionality at the sixth position. This structural arrangement imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
50395-58-9 |
|---|---|
Molecular Formula |
C17H32O |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
5-prop-2-enyltetradecan-6-one |
InChI |
InChI=1S/C17H32O/c1-4-7-9-10-11-12-15-17(18)16(13-6-3)14-8-5-2/h6,16H,3-5,7-15H2,1-2H3 |
InChI Key |
BIUVSHOPKVIWGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C(CCCC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



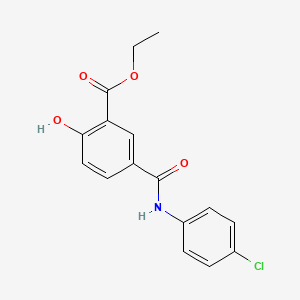
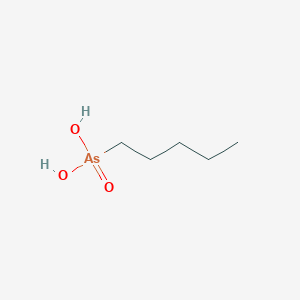
![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
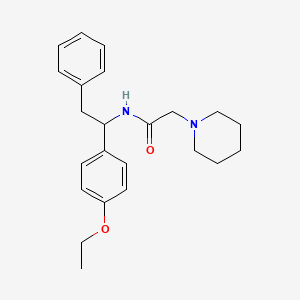
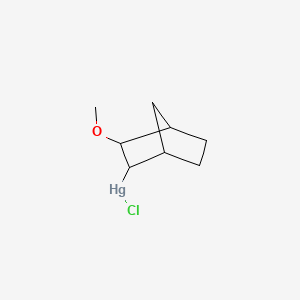
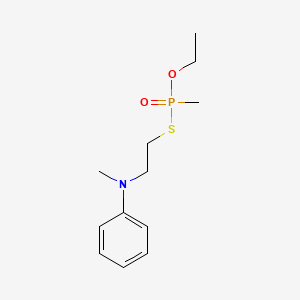
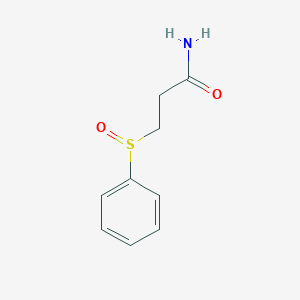
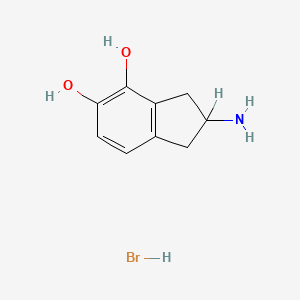
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)


